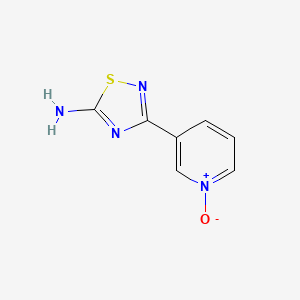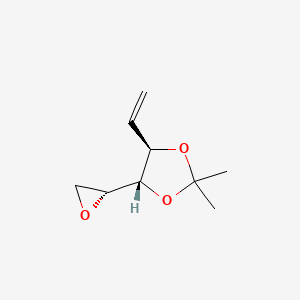
(4S,5R)-2,2-dimethyl-4-((r)-oxiran-2-yl)-5-vinyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane is a chiral organic compound with a unique structure that includes an oxirane (epoxide) ring and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a chiral epoxide with a dioxolane derivative under controlled conditions to form the target compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require specific temperatures and reaction times to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired stereochemistry and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: The vinyl group can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane is used as a building block in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound can be used in the development of chiral drugs. The presence of the oxirane ring makes it a valuable intermediate in the synthesis of bioactive molecules that can interact with specific biological targets.
Industry
In the industrial sector, (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane is used in the production of polymers and materials with specific properties. Its reactivity allows for the modification of polymer backbones, leading to materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and material science.
Comparación Con Compuestos Similares
Similar Compounds
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-ethyl-1,3-dioxolane: Similar structure but with an ethyl group instead of a vinyl group.
(4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-propyl-1,3-dioxolane: Similar structure but with a propyl group instead of a vinyl group.
Uniqueness
The uniqueness of (4S,5R)-2,2-dimethyl-4-(®-oxiran-2-yl)-5-vinyl-1,3-dioxolane lies in its combination of an oxirane ring and a vinyl group, which imparts specific reactivity and potential for diverse applications. The presence of the vinyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(4R,5S)-4-ethenyl-2,2-dimethyl-5-[(2R)-oxiran-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C9H14O3/c1-4-6-8(7-5-10-7)12-9(2,3)11-6/h4,6-8H,1,5H2,2-3H3/t6-,7-,8+/m1/s1 |
Clave InChI |
AKTQXGIWIPHDOK-PRJMDXOYSA-N |
SMILES isomérico |
CC1(O[C@@H]([C@H](O1)[C@H]2CO2)C=C)C |
SMILES canónico |
CC1(OC(C(O1)C2CO2)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


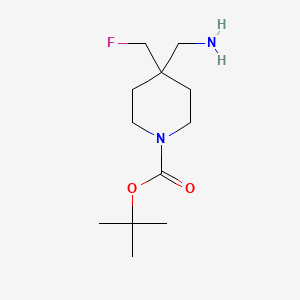
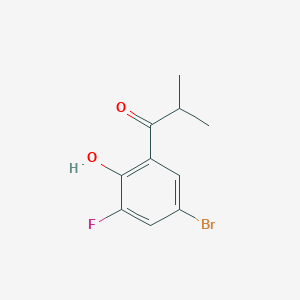
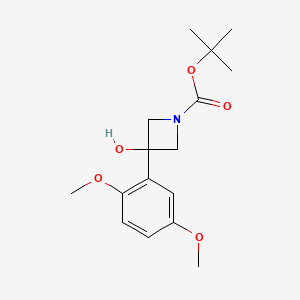
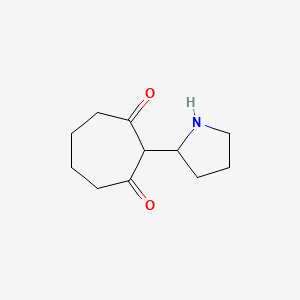
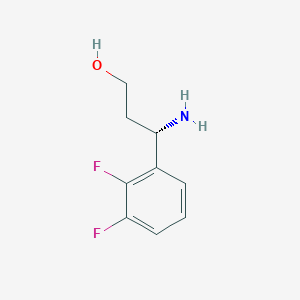
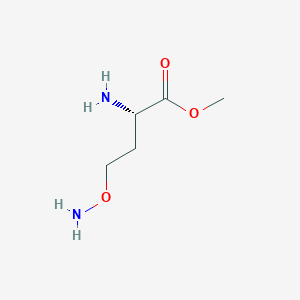
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060846.png)
![3-[4-(1,5-Dimethyl-hexyl)-5-mercapto-4H-[1,2,4]triazol-3-yl]-N-(2-methoxy-phenyl)-benzenesulfonamide](/img/structure/B13060847.png)
![2-[(4-Chloro-2-methoxy-phenylcarbamoyl)-methoxy]-benzoic acid](/img/structure/B13060860.png)
![4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13060865.png)
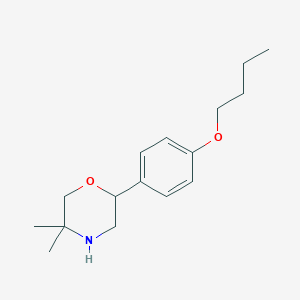
![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13060870.png)

